N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a fluorinated aromatic ring, a methyl-substituted imidazole core, and a sulfanyl-acetamide linker. Its structure combines a 4-fluorophenyl group (enhancing lipophilicity and metabolic stability) with a 3-methylphenyl-substituted imidazole, which may influence steric and electronic interactions with biological targets . The sulfanyl-acetamide moiety facilitates structural flexibility and hydrogen-bonding capabilities, critical for molecular recognition .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-13-3-2-4-16(11-13)22-10-9-20-18(22)24-12-17(23)21-15-7-5-14(19)6-8-15/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNGBYIHYOJHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of 3-methylbenzaldehyde with glyoxal and ammonium acetate.
Introduction of the sulfanyl group: The imidazole derivative is then reacted with thiourea to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 4-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Halogenation Effects
Aromatic and Heterocyclic Modifications
- Naphthyl vs. Fluorophenyl : The naphthyl-substituted analog () exhibits higher hydrophobicity, favoring membrane permeability but possibly reducing aqueous solubility .
- Furan and Thiadiazole Incorporation : Heterocycles like furan () or thiadiazole () introduce polarizable electrons and hydrogen-bond acceptors, which may enhance binding to polar targets (e.g., kinases or GPCRs) .
Crystallographic and Conformational Analysis
- Hydrogen-Bonding Patterns : In N-(4-chlorophenyl) analogs (), the amide group forms R22(10) dimers via N–H···O bonds, stabilizing crystal packing. The target compound’s fluorophenyl group may similarly facilitate intermolecular interactions but with reduced steric clash compared to dichlorophenyl derivatives .
- Dihedral Angle Variability : Substituted imidazoles (e.g., ) exhibit dihedral angles of 44–77° between aromatic rings, influencing conformational flexibility. The target’s 3-methylphenyl group may restrict rotation, favoring a bioactive conformation .
Biological Activity
N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- 4-Fluorophenyl Group : Contributes to the lipophilicity and receptor binding affinity.
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme function and receptor interactions.
- Thioether Linkage : May enhance metabolic stability and influence pharmacokinetics.
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic and sedative effects .
- Anticancer Activity : Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, related compounds have shown to induce apoptosis in breast cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT .
Table 1: Biological Activity Overview
Case Study 1: Anticancer Potential
A study investigated the effects of a related compound on breast cancer cell lines (MCF-7, MDA-MB-231). The results demonstrated that the compound significantly inhibited cell proliferation with IC50 values indicating strong cytotoxicity (e.g., 0.80 μmol/L for MDA-MB-231 after 48 hours) and induced apoptosis through oxidative stress mechanisms .
Case Study 2: Neuropharmacological Effects
In a separate investigation, compounds similar to this compound were evaluated for their effects on anxiety-like behavior in animal models. The findings suggested that these compounds could effectively reduce anxiety levels by enhancing GABAergic transmission, highlighting their potential as therapeutic agents for anxiety disorders .
Research Findings
Recent studies have focused on optimizing the pharmacological profile of imidazole-based compounds. The introduction of fluorine atoms has been shown to improve metabolic stability while maintaining or enhancing biological activity. For instance, modifications at the phenyl ring significantly affect binding affinity and selectivity towards target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
